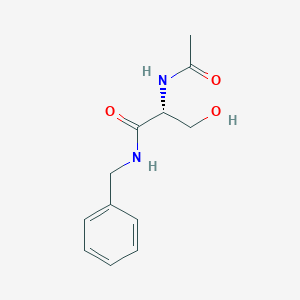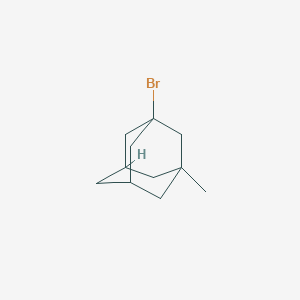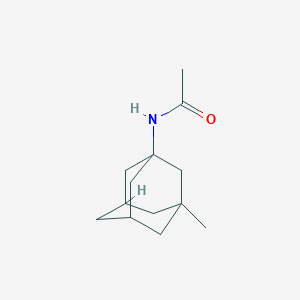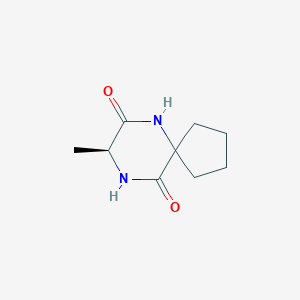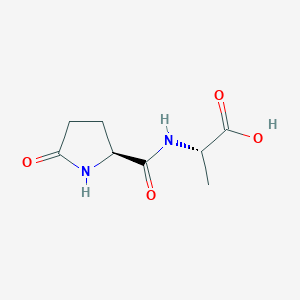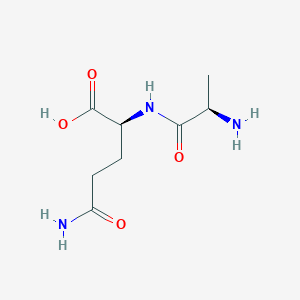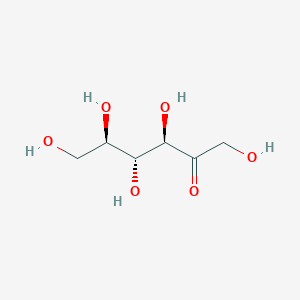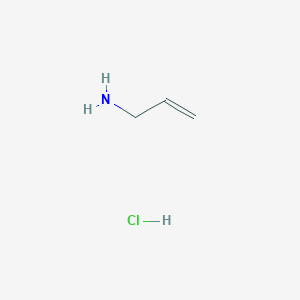
7-Hydroxybenzo(a)pyrene
概要
説明
7-Hydroxybenzo(a)pyrene is a metabolite of Benzopyrene (BaP), a carcinogenic component of tobacco smoke implicated in lung cancer . It has the molecular formula C20H12O and a molecular weight of 268.31 .
Molecular Structure Analysis
The molecular structure of 7-Hydroxybenzo(a)pyrene consists of 20 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The exact structural diagram is not available in the retrieved sources.Chemical Reactions Analysis
7-Hydroxybenzo(a)pyrene is a metabolite of Benzopyrene (BaP), which suggests it is formed through the metabolic processes of Benzopyrene . The exact chemical reactions involving 7-Hydroxybenzo(a)pyrene are not detailed in the retrieved sources.Physical And Chemical Properties Analysis
7-Hydroxybenzo(a)pyrene has a molecular weight of 268.31 . Its density is 1.379g/cm3, and it has a boiling point of 527.2ºC at 760 mmHg . Other physical and chemical properties are not available in the retrieved sources.科学的研究の応用
Biomarker Assessment
7-Hydroxybenzo(a)pyrene is frequently studied as a biomarker for exposure to carcinogenic compounds, primarily polycyclic aromatic hydrocarbons (PAHs). Various methodologies have been developed for the sensitive determination of its metabolites like 3-hydroxybenzo[a]pyrene in human urine. This is crucial for assessing exposure risks to carcinogenic benzo[a]pyrene, especially in occupational environments and for the general population exposed to PAHs through various means. For instance, Simon et al. (2000) and Hu et al. (2016) elaborated on methods involving high-performance liquid chromatography for trace determination of urinary 3-hydroxybenzo[a]pyrene, indicating its significance as a biomarker for PAH exposure (Simon et al., 2000; Hu et al., 2016).
Carcinogenesis Studies
This compound is also pivotal in studies investigating the mechanisms of carcinogenesis, especially in relation to maternal exposure and its effects on offspring. For instance, Castro et al. (2008) conducted research on fetal mice to observe the effects of maternal exposure to dibenzo(a,l)pyrene, showcasing the role of 7-Hydroxybenzo(a)pyrene related compounds in the metabolic activation of carcinogenic compounds and their subsequent impact on cancer development (Castro et al., 2008).
Analytical Method Development
Richter-Brockmann et al. (2019) contributed by developing an ultra-sensitive method for quantifying 3-hydroxybenzo[a]pyrene in urine samples using gas chromatography, enhancing the capacity to monitor low levels of this biomarker in non-occupationally exposed individuals, including smokers and the general population (Richter-Brockmann et al., 2019).
Safety and Hazards
将来の方向性
Future research could focus on the bacterial degradation of 7-Hydroxybenzo(a)pyrene, particularly in the context of the development of “omics” approaches . Additionally, more research is needed to understand the exact synthesis process, chemical reactions, and mechanism of action of 7-Hydroxybenzo(a)pyrene.
作用機序
Target of Action
7-Hydroxybenzo(a)pyrene, also known as benzo[a]pyren-7-ol, primarily targets the cytochrome P450 1A1 (CYP1A1) enzyme . CYP1A1 plays a key role in the metabolism of carcinogens, such as benzo[a]pyrene (B[a]P), and its metabolites to ultimate carcinogens .
Mode of Action
The compound interacts with its target, CYP1A1, leading to the formation of various metabolites. The first step of activation is the formation of B[a]P-7,8-epoxide, followed by hydrolysis by epoxide hydrolase (EH) to the B[a]P-trans-7,8-dihydrodiol (7,8-diol), which is further metabolized by CYP enzymes to the ultimate genotoxic (±)-B[a]P-r-7,t-8-dihydrodiol-t-9,10-epoxide (DE2) .
Biochemical Pathways
The biochemical pathways affected by 7-Hydroxybenzo(a)pyrene involve the metabolic activation of the compound. While 3-hydroxybenzo[a]pyrene (3-OHB[a]P) represents its detoxification pathway, trans-anti-7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (tetrol-B[a]P) represents the carcinogenicity pathway . The compound’s metabolism results in the formation of both the diol metabolites from B[a]P and the ultimate mutagenic species diol epoxide 2 from B[a]P-7,8-dihydrodiol .
Pharmacokinetics
The pharmacokinetics of 7-Hydroxybenzo(a)pyrene involve its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized by CYP1A1, leading to the formation of various metabolites. The rate of metabolism varies depending on the variant of CYP1A1, with different enzyme kinetics properties observed for each variant .
Result of Action
The result of the compound’s action is the formation of various metabolites, including the ultimate mutagenic species diol epoxide 2 from B[a]P-7,8-dihydrodiol . This metabolite forms adducts with DNA (anti-benzo[a]pyrene-7,8-diol-9,10-oxide-DNA adducts) and shows mutagenic and carcinogenic effects .
Action Environment
The action of 7-Hydroxybenzo(a)pyrene is influenced by environmental factors. For instance, the compound’s metabolism can be affected by exposure to an industrial mixture of carcinogenic polycyclic aromatic hydrocarbons . Additionally, the compound’s action can be altered by the presence of other substances in the environment, such as those found in contaminated food products .
特性
IUPAC Name |
benzo[a]pyren-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQAYISXCZTDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958973 | |
| Record name | Benzo[pqr]tetraphen-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxybenzo(a)pyrene | |
CAS RN |
37994-82-4 | |
| Record name | Benzo[a]pyren-7-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37994-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyren-7-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037994824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[pqr]tetraphen-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzo[a]pyren-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 7-Hydroxybenzo[a]pyrene and how is it formed?
A1: 7-Hydroxybenzo[a]pyrene (7-OHBP) is a metabolite of benzo[a]pyrene (B[a]P), a polycyclic aromatic hydrocarbon commonly found in the environment. B[a]P itself is not inherently carcinogenic but requires metabolic activation within the body. One of the metabolic pathways involves cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, which convert B[a]P into 7-OHBP. [, ]
Q2: Is 7-Hydroxybenzo[a]pyrene found naturally?
A2: 7-OHBP is not naturally occurring. It is a product of B[a]P metabolism, typically observed in biological systems exposed to the parent compound. []
Q3: How does 7-Hydroxybenzo[a]pyrene interact with human cells?
A3: Research suggests that 7-OHBP can be further metabolized into highly mutagenic 7,8-diol-9,10-epoxides by human monocytes and lymphocytes. [] This conversion is crucial as these diol epoxides are known to directly interact with DNA, potentially leading to mutations and ultimately contributing to carcinogenesis.
Q4: What is interesting about the metabolism of 7-OHBP compared to B[a]P in human cells?
A4: Interestingly, while benz[a]anthracene (BA) treatment stimulates B[a]P metabolism in monocytes and lymphocytes, it has minimal effect on the further metabolism of 7-OHBP. This suggests that the specific cytochrome P450 enzymes responsible for metabolizing 7-OHBP to its mutagenic diol epoxide forms might be less inducible compared to those metabolizing B[a]P. []
Q5: Does 7-OHBP have any inhibitory effects on B[a]P metabolism?
A5: Research indicates that 7-OHBP can act as a potent inhibitor of the conversion of (-)-transbenzo[a]pyrene-7,8-dihydrodiol (B[a]P-diol) to the highly carcinogenic (+)-benzo[a]pyrene-7,8-dihydroxy-9,10-epoxide (BPDE). [] This inhibition occurs at very low concentrations, suggesting a feedback inhibition mechanism where 7-OHBP might regulate its own production and potentially limit the formation of highly carcinogenic metabolites from B[a]P.
Q6: How does the presence of soil affect the bioactivation of B[a]P in the human gut?
A6: While the presence of soil may dilute the concentration of B[a]P ingested, studies show that the human colon microbiota can still bioactivate B[a]P present in contaminated soil. This bioactivation leads to the formation of estrogenic metabolites, indicating that the risk associated with ingesting B[a]P-contaminated soil might be currently underestimated. []
Q7: What role does the human gut microbiota play in the metabolism of PAHs like B[a]P?
A7: Research demonstrates that human colon microbiota can transform PAHs into estrogenic metabolites. [] This finding highlights the significant role of gut microbiota in the bioactivation of environmental pollutants and emphasizes the potential impact of this biotransformation on human health.
Q8: How is 7-OHBP detected and quantified in biological samples?
A8: High-pressure liquid chromatography (HPLC) is a widely used technique for separating and quantifying 7-OHBP and other B[a]P metabolites. [, ] Recent advancements in HPLC coupled with mass spectrometry (HPLC-MS) allow for even more sensitive and accurate detection of these metabolites in complex biological matrices. []
Q9: What is the significance of 7-OHBP in environmental monitoring?
A9: The presence of 7-OHBP and other hydroxylated PAHs in human tissues serves as a biomarker for exposure to B[a]P and other related environmental pollutants. [] Monitoring these metabolites can provide valuable insights into the extent of human exposure to these potentially harmful compounds.
Q10: What are the implications of 7-OHBP in risk assessment?
A10: The ability of human colon microbiota to convert B[a]P into 7-OHBP and other estrogenic metabolites has significant implications for risk assessment. [] Current risk assessment models might need to incorporate the bioactivation potential of gut microbiota to provide a more accurate estimation of the risks associated with exposure to B[a]P and other PAHs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





